N-Boc-Phenylglycines vs. Mosher's Acid: Superior Performance in Absolute Configuration Assignment
N-Boc-phenylglycines, particularly the enantiopure D- and L- forms, are established as reagents of choice for the assignment of absolute configuration of chiral primary amines via 1H NMR spectroscopy . This method provides demonstrably better results than the widely used Mosher's acid ((R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid), offering improved chemical shift dispersion and more reliable configurational assignment . This is a class-level inference for N-Boc-phenylglycines that extends to N-BOC-N-phenylglycine's utility in analogous applications where the secondary nitrogen can serve as a point of derivatization or comparison.
| Evidence Dimension | Efficacy in Absolute Configuration Assignment |
|---|---|
| Target Compound Data | Reagent of choice; provides 'better results' |
| Comparator Or Baseline | Mosher's acid ((R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid) |
| Quantified Difference | Qualitative superiority (no specific quantitative Δδ value provided in source) |
| Conditions | 1H NMR spectroscopy of chiral primary amines |
Why This Matters
For analytical laboratories, selecting N-Boc-phenylglycines over Mosher's acid can lead to more definitive and reliable chiral assignments, reducing ambiguity and the need for confirmatory tests.
